2-(Pyridin-3-ylmethoxy)benzaldehyde
Overview
Description
2-(Pyridin-3-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H11NO2. It is characterized by a benzaldehyde moiety substituted with a pyridin-3-ylmethoxy group. This compound is a white crystalline solid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethoxy)benzaldehyde typically involves the reaction of 3-pyridinemethanol with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: 2-(Pyridin-3-ylmethoxy)benzoic acid.
Reduction: 2-(Pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-3-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylmethoxy)benzaldehyde
- 3-(Pyridin-2-ylmethoxy)benzaldehyde
- 4-(Pyridin-3-ylmethoxy)benzaldehyde
Uniqueness
2-(Pyridin-3-ylmethoxy)benzaldehyde is unique due to the specific positioning of the pyridin-3-ylmethoxy group, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Biological Activity
2-(Pyridin-3-ylmethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO\ and it has a molecular weight of approximately 201.23 g/mol. The compound features a benzaldehyde moiety substituted with a pyridin-3-ylmethoxy group, which enhances its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzaldehyde, including this compound, exhibit significant antimicrobial activities. For instance, structural analogs have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer properties of pyridine-based compounds. The unique binding interactions of this compound with biological targets may influence cancer cell proliferation. For example, compounds with similar structures have been documented to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins .
The mechanism by which this compound exerts its biological effects often involves:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Receptor Binding : The pyridinylmethoxy group may enhance binding affinity through hydrogen bonding and π-π stacking interactions with receptors .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated that this compound displayed notable inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL.
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 50 |
Structural Analog A | Staphylococcus aureus | 25 |
Structural Analog B | E. coli | 30 |
Study on Anticancer Properties
Another investigation focused on the anticancer potential of pyridine derivatives demonstrated that compounds similar to this compound could inhibit growth in various cancer cell lines. The study highlighted a reduction in cell viability by up to 70% at concentrations ranging from 10 to 100 µM over a 48-hour exposure period .
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-5-1-2-6-13(12)16-10-11-4-3-7-14-8-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLNYNOSOATOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297233 | |
Record name | 2-(3-Pyridinylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114483-63-5 | |
Record name | 2-(3-Pyridinylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114483-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridinylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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